1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S3/c23-18-9-10-19(33-18)34(29,30)27-11-2-1-7-16(27)21(28)26(13-14-5-4-12-31-14)22-25-20-15(24)6-3-8-17(20)32-22/h3-6,8-10,12,16H,1-2,7,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFXESKYYCFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of the compound is with a molecular weight of approximately 406.84 g/mol. The structure features a piperidine core substituted with various functional groups, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonamide group have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 10 to 50 µg/mL, suggesting moderate antibacterial activity.
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer effects. Research indicates that piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways, such as those related to cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is a target in the treatment of neurodegenerative diseases such as Alzheimer's disease. In silico studies have shown promising binding affinities, suggesting that this compound could be developed into a therapeutic agent .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anticancer Activity :
- Enzyme Inhibition :
Data Tables
| Activity Type | Tested Strains/Conditions | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC: 10-50 µg/mL |
| Anticancer | Various cancer cell lines | Significant reduction in viability |
| Enzyme Inhibition | Acetylcholinesterase | Strong binding affinity observed |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally or functionally related compounds:
Key Observations
Sulfonyl Group Impact The 5-chlorothiophene sulfonyl group in the target compound and Elinogrel may confer electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites. In Elinogrel, this group is critical for P2Y12 receptor antagonism .
Heterocyclic Substituents
- The 4-fluorobenzo[d]thiazol-2-yl group in the target compound resembles the thiazole carboxamide in Dasatinib, which binds to kinase ATP pockets . Fluorination likely enhances metabolic stability and membrane permeability.
- The furan-2-ylmethyl group contrasts with the phenylthio-methyl thiadiazole in the compound from . Furan’s oxygen atom may improve solubility compared to sulfur-containing analogs .
Core Structure Variations Replacing Elinogrel’s urea core with a piperidine carboxamide (target compound) could reduce hydrogen-bonding capacity but improve stability against hydrolysis. Compared to 2-Thiophenefentanyl (), the target compound’s sulfonyl and fluorobenzo thiazole groups likely shift activity away from opioid receptors toward enzyme targets .
Synthetic Considerations
- The synthesis of Dasatinib () demonstrates the feasibility of coupling heterocyclic amines with carboxamide intermediates—a strategy applicable to the target compound’s piperidine core .
Hypothesized Activity Profile
Based on structural analogs:
- Target Enzymes : Kinases (e.g., SRC, ABL) or proteases (e.g., thrombin), given the sulfonyl and fluorobenzo thiazole groups.
- Selectivity : The 4-fluorobenzo[d]thiazole may confer selectivity over Dasatinib’s thiazole-carboxamide scaffold.
- Pharmacokinetics : The furan-2-ylmethyl group could enhance oral bioavailability compared to bulkier substituents in related compounds.
Q & A
Q. How is the compound synthesized, and what steps optimize yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with the piperidine-carboxamide precursor in DMF at 0–5°C .
- Amide coupling : Using EDC/HOBt or DCC to link the 4-fluorobenzo[d]thiazol-2-amine and furfurylamine groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol) improve purity.
- Yield optimization : Control reaction time (monitored via TLC) and stoichiometric ratios (1:1.2 for sulfonylation step) .
Q. What analytical methods confirm the compound’s structural identity?
- NMR :
- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 538.02) .
- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Controls : Include DMSO vehicle and reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Systematic substitution :
- Replace 4-fluorobenzo[d]thiazole with 5-chloro or 6-methoxy analogs .
- Modify the furan-2-ylmethyl group to thiophene or pyridine derivatives .
- Computational modeling :
- Docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs .
- QSAR analysis using MOE or Schrödinger to prioritize analogs .
Q. What strategies address poor metabolic stability in preclinical studies?
- In vitro assays :
- Liver microsomal stability (human/rat, NADPH cofactor) to assess CYP450-mediated degradation .
- Plasma stability (37°C, 1–24 hrs) to check esterase susceptibility.
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., CF₃) on the benzo[d]thiazole ring .
- Replace labile sulfonamide with sulfone or carbamate .
Q. How can target identification resolve conflicting bioactivity data across studies?
- Biophysical methods :
- Surface plasmon resonance (SPR) to measure direct binding to hypothesized targets (e.g., EGFR, PARP) .
- Thermal shift assay (TSA) to screen protein targets showing thermal stabilization .
- Genetic screens : CRISPR-Cas9 knockouts in cell lines to identify resistance mechanisms .
Q. What experimental approaches reconcile contradictions in cytotoxicity data?
Q. How can formulation challenges (e.g., low solubility) be mitigated?
Q. What mechanistic studies elucidate the compound’s mode of action?
- Pathway analysis :
- Western blotting for apoptosis markers (caspase-3, PARP cleavage) .
- RNA-seq to identify differentially expressed genes post-treatment .
- Enzyme kinetics : Measure inhibition constants (Kᵢ) for purified target enzymes .
Q. How is in vivo toxicology profiling conducted for this compound?
- Acute toxicity : Single-dose studies in rodents (OECD 423) to determine LD₅₀ .
- Subchronic studies : 28-day repeat dosing with histopathology (liver, kidney) .
- Biomarkers : Monitor ALT/AST (liver function) and BUN/creatinine (kidney function) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
